molecular formula C16H20N2O3 B027557 3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester CAS No. 116199-87-2

3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester

Cat. No.: B027557
CAS No.: 116199-87-2
M. Wt: 288.34 g/mol
InChI Key: OJACLUBSYIHTEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester involves several steps. One common method includes the use of 1,8-diazabicyclo[5.4.0]undec-7-ene in xylene at temperatures ranging from 120 to 150°C for 60.5 hours . Another method involves the use of potassium carbonate in acetone under reflux conditions for 18 hours .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as or can be used.

    Reduction: Reagents like or are commonly used.

    Substitution: Conditions often involve such as or .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols .

Scientific Research Applications

3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes.

Comparison with Similar Compounds

Comparison: 3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of stability and reactivity, making it valuable for specific applications in organic synthesis and proteomics research.

Properties

IUPAC Name

ethyl 4-(2-oxo-3-prop-1-en-2-ylbenzimidazol-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-21-15(19)10-7-11-17-13-8-5-6-9-14(13)18(12(2)3)16(17)20/h5-6,8-9H,2,4,7,10-11H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJACLUBSYIHTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C2=CC=CC=C2N(C1=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632920
Record name Ethyl 4-[2-oxo-3-(prop-1-en-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116199-87-2
Record name Ethyl 4-[2-oxo-3-(prop-1-en-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 19 g of 1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one [described in J. Chem. Soc. Perkins, 1982, p. 261] in 150 ml of dimethylformamide was added with stirring at 20° C.±2° C. to 5.75 g of sodium hydride as a 50% suspension in oil and 10 ml of dimethylformamide and the mixture was stirred for another 30 minutes. 23.4 g of ethyl 4-bromo-butyrate were added to the mixture over 15 minutes and the mixture was stirred at room temperature for 4 hours and was poured into 800 ml of iced water. The mixture was extracted with ether and the organic phase was washed with water, dried and evaporated to dryness under reduced pressure to obtain 33 g of ethyl 2,3-dihydro-3-(1-methyl-ethenyl)-2-oxo-1H-benzimidazol-1-butanoate.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
23.4 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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